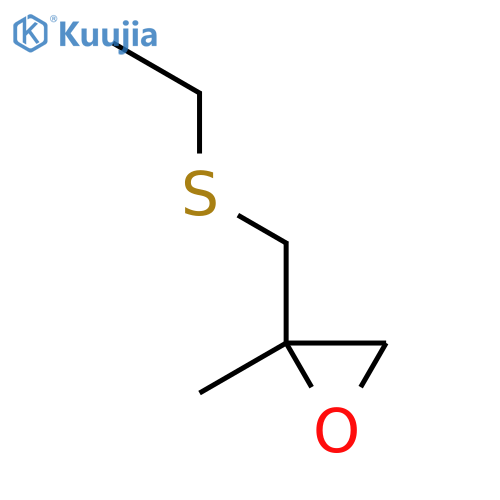

Cas no 1544800-56-7 (2-(ethylsulfanyl)methyl-2-methyloxirane)

2-(ethylsulfanyl)methyl-2-methyloxirane 化学的及び物理的性質

名前と識別子

-

- 2-(ethylsulfanyl)methyl-2-methyloxirane

- 1544800-56-7

- AKOS015680876

- 2-[(ethylsulfanyl)methyl]-2-methyloxirane

- EN300-1849369

-

- インチ: 1S/C6H12OS/c1-3-8-5-6(2)4-7-6/h3-5H2,1-2H3

- InChIKey: PUMQYVUOISIUBI-UHFFFAOYSA-N

- ほほえんだ: S(CC)CC1(C)CO1

計算された属性

- せいみつぶんしりょう: 132.06088618g/mol

- どういたいしつりょう: 132.06088618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 84.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-(ethylsulfanyl)methyl-2-methyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849369-0.5g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 0.5g |

$1097.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-1.0g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-0.1g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 0.1g |

$1005.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-0.25g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 0.25g |

$1051.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-2.5g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 2.5g |

$2240.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-5.0g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 5g |

$3313.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-1g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849369-0.05g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 0.05g |

$959.0 | 2023-05-26 | ||

| Enamine | EN300-1849369-10.0g |

2-[(ethylsulfanyl)methyl]-2-methyloxirane |

1544800-56-7 | 10g |

$4914.0 | 2023-05-26 |

2-(ethylsulfanyl)methyl-2-methyloxirane 関連文献

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

2-(ethylsulfanyl)methyl-2-methyloxiraneに関する追加情報

Recent Advances in the Study of 2-(Ethylsulfanyl)methyl-2-methyloxirane (CAS: 1544800-56-7) in Chemical Biology and Pharmaceutical Research

The compound 2-(ethylsulfanyl)methyl-2-methyloxirane (CAS: 1544800-56-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its ethylsulfanyl and methyl substituents, has been explored for its reactivity and biological activity, making it a promising candidate for drug development and chemical synthesis.

Recent studies have focused on the synthesis and functionalization of 2-(ethylsulfanyl)methyl-2-methyloxirane, leveraging its epoxide ring for nucleophilic attack and subsequent ring-opening reactions. Researchers have demonstrated its utility as a versatile intermediate in the synthesis of more complex molecules, particularly those with sulfur-containing functional groups. The presence of the ethylsulfanyl moiety enhances the compound's ability to participate in thiol-ene reactions, which are pivotal in bioconjugation and polymer chemistry.

In the context of pharmaceutical research, 2-(ethylsulfanyl)methyl-2-methyloxirane has been investigated for its potential as a prodrug or a pharmacophore in the design of novel therapeutic agents. Preliminary in vitro studies suggest that this compound exhibits moderate cytotoxicity against certain cancer cell lines, possibly due to its ability to alkylate biological nucleophiles. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacological profile.

Another area of interest is the compound's role in chemical biology, where it has been employed as a tool for protein modification and labeling. The reactive epoxide ring allows for selective modification of cysteine residues in proteins, enabling site-specific conjugation and the study of protein function. This application has been particularly valuable in proteomics and drug-target identification.

Despite these promising developments, challenges remain in the scalable synthesis and stability of 2-(ethylsulfanyl)methyl-2-methyloxirane. Recent efforts have focused on improving its synthetic routes and exploring protective group strategies to enhance its stability under physiological conditions. Additionally, computational modeling studies have been conducted to predict its reactivity and interactions with biological targets, providing insights for future optimization.

In conclusion, 2-(ethylsulfanyl)methyl-2-methyloxirane (CAS: 1544800-56-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile offer numerous opportunities for innovation in drug design, bioconjugation, and chemical synthesis. Continued research efforts are expected to further unlock its potential and address current limitations, paving the way for its broader application in the field.

1544800-56-7 (2-(ethylsulfanyl)methyl-2-methyloxirane) 関連製品

- 1808068-38-3(Cyclohexanamine, N-methyl-4-(trifluoromethyl)-, cis-)

- 2361767-87-3(3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid)

- 823829-91-0(1-4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl-4-methylpiperazine)

- 941940-48-3(N-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-2-methoxy-5-methylbenzene-1-sulfonamide)

- 2679948-44-6(tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)

- 28357-77-9((1Z)-1,3-dibromo-2-methylprop-1-ene)

- 905687-27-6(N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide)

- 1864074-23-6(3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride)

- 51842-72-9(2-(4-Methoxyphenyl)quinoline-4-carbohydrazide)

- 615282-50-3((5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one)